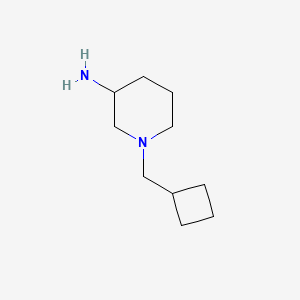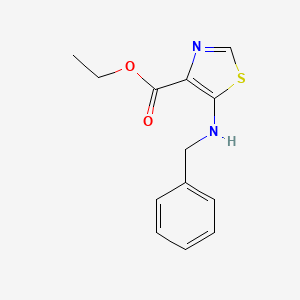
8-n-Hexylaminotheophylline
Overview
Description
8-n-Hexylaminotheophylline is a useful research compound. Its molecular formula is C13H21N5O2 and its molecular weight is 279.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-n-Hexylaminotheophylline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-n-Hexylaminotheophylline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism of Related Compounds : A study investigated the metabolism of an 8-aminoquinoline derivative, revealing the formation of two metabolites through N-deethylation and hydroxylation reactions, possibly impacting its antileishmanial activity (Theoharides et al., 1985).
Chemistry of Theophylline Derivatives : Research on 7,8-diaminotheophylline, a compound related to 8-n-Hexylaminotheophylline, found that its reactions with electrophiles were influenced by the position of the amino group, indicating the potential for varied biological activities (Nanavyan et al., 1987).
Therapeutic Applications in Alzheimer's Disease : A novel 8-OH quinoline derivative, structurally similar to 8-n-Hexylaminotheophylline, was explored for targeting amyloid β in Alzheimer's disease, demonstrating a potential therapeutic application (Villemagne et al., 2017).
Neuromodulation in CNS : 8-Phenyltheophylline, another derivative, was studied for its effects on hippocampal slices, indicating potential for studying adenosine neuromodulation in the central nervous system (Corradetti et al., 1984).
Role in Cancer Therapy : Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to 8-n-Hexylaminotheophylline, highlighted its potential as an orally active histone deacetylase inhibitor with antitumor activity (Zhou et al., 2008).
Alzheimer's Disease Research : A study on 8-hydroxyquinolines, which include 8-n-Hexylaminotheophylline derivatives, discussed their potential in Alzheimer's disease treatment due to their ability to chelate metals and interact with amyloid-β peptide (Kenche et al., 2013).
Recent Advances in Biological Activity : A review on 8-hydroxyquinolines, including derivatives like 8-n-Hexylaminotheophylline, discussed their wide range of biological activities such as antimicrobial, anticancer, and antifungal effects, making them significant in medicinal chemistry (Saadeh et al., 2020).
properties
IUPAC Name |
8-(hexylamino)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-4-5-6-7-8-14-12-15-9-10(16-12)17(2)13(20)18(3)11(9)19/h4-8H2,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCWFVINQNEILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-n-Hexylaminotheophylline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



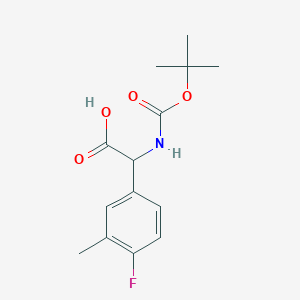
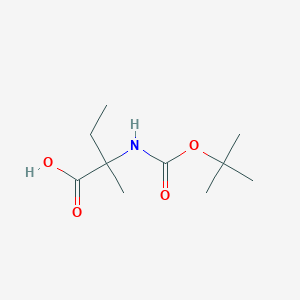


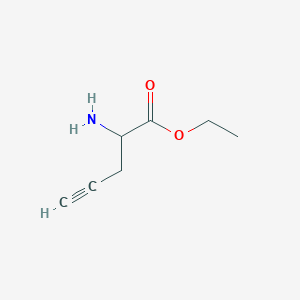
![[3-(3,4,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7895123.png)
![[3-(3,4,5-Trifluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7895133.png)
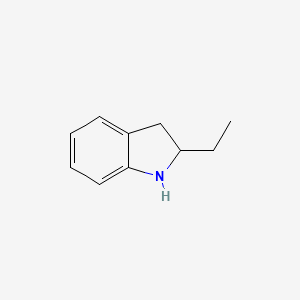
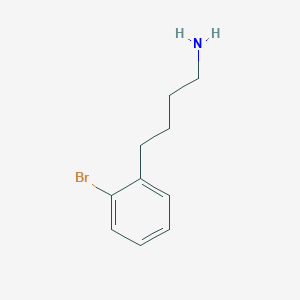
![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B7895171.png)


